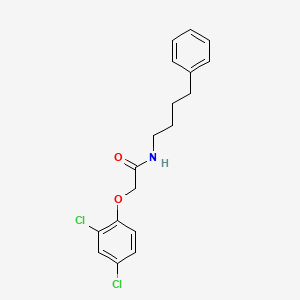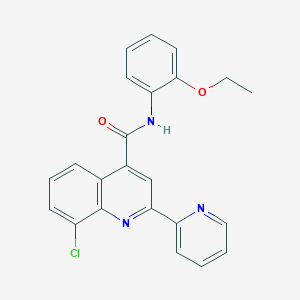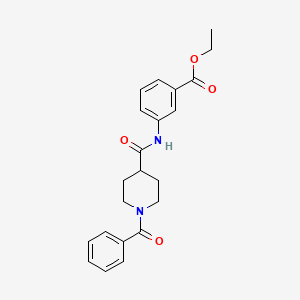![molecular formula C12H11N5OS B4875797 2-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4875797.png)
2-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
概要
説明
2-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a triazole ring and a phthalazinone moiety
将来の方向性
The future directions for this compound could involve further exploration of its antimicrobial and anticancer activities . Additionally, the synthesis of new Schiff base ligands derived from the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives could be explored .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves the nucleophilic substitution of a cyano group in a triazine ring by a triazol-3-amine residue under solvent-free conditions . The reaction conditions often include the use of high temperatures and pressures to facilitate the transformation of the triazine ring into the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
2-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring but differs in its substituents and overall structure.
2-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl sulfanyl-N-(1S,2R)-2-methylcyclohexylacetamide: Another triazole derivative with different functional groups.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Contains a triazole ring and is used in similar applications.
Uniqueness
What sets 2-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE apart is its unique combination of the triazole and phthalazinone moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-16-10(14-15-12(16)19)7-17-11(18)9-5-3-2-4-8(9)6-13-17/h2-6H,7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVXJFLMHILXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-nitrobenzoyl)amino]butanoic acid](/img/structure/B4875741.png)
![N-[3-(N-{[2-(4-tert-butylphenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4875742.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4875749.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B4875760.png)
![5-[1-(1,3-benzodioxol-5-yloxy)ethyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4875766.png)
![N-(2-benzylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4875768.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4875776.png)
![N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4875781.png)
![Methyl 2-[2-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate](/img/structure/B4875785.png)

![N~1~-(3,4-difluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4875795.png)

![5-(furan-2-yl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4875810.png)
